molecular formula C16H20BFO4 B6342682 1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid;  97% CAS No. 2096998-21-7

1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid; 97%

Cat. No. B6342682
CAS RN: 2096998-21-7
M. Wt: 306.1 g/mol
InChI Key: LHIZEFZZPHIOAV-UHFFFAOYSA-N
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Description

The compound is an important boric acid derivative . It is obtained by a two-step substitution reaction .


Synthesis Analysis

The compound was synthesized through a two-step substitution reaction . Its structure was confirmed by NMR spectroscopy, MS, and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of the compound was verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound was gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) was applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions . Because of their unique structure, they have good biological activity and pharmacological effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were revealed by studying the molecular electrostatic potential and frontier molecular orbitals of the compound . This revealed the molecular structure characteristics, conformation, and some special physical and chemical properties of the compound .

Scientific Research Applications

Synthesis and Characterization

1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid and similar compounds are primarily utilized as intermediates in synthetic organic chemistry. The synthesis of such boric acid ester intermediates involves a series of substitution reactions. Their structures are typically confirmed through techniques like FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. Conformational and crystallographic analyses reveal insights into the molecular structures, which are often compared with density functional theory (DFT) calculations. Such studies not only confirm the expected structural configurations but also provide detailed physicochemical properties, including molecular electrostatic potentials and frontier molecular orbitals (Huang et al., 2021; Huang et al., 2021).

Molecular Fluorination

The inclusion of fluorine atoms in cyclopropane rings, as observed in compounds similar to 1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid, is a common strategy in medicinal chemistry. Fluorine's unique electronic properties enhance the biological activity and metabolic stability of pharmaceuticals. Techniques for the stereoselective synthesis of fluorinated cyclopropanes involve cyclopropanation reactions, which are crucial for generating diverse fluorine-containing cyclopropane derivatives. These methods enable the preparation of compounds with varying degrees of fluorination, such as fluoro-, difluoromethyl-, or trifluoromethyl-cyclopropanes, showcasing the importance of fluorine in drug development and synthetic chemistry (Pons et al., 2021).

Antimicrobial and Antiviral Activities

Compounds structurally related to 1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid have been explored for their potential antimicrobial and antiviral properties. Studies have synthesized novel fluoroquinolones and fluorinated cyclopropanes to evaluate their effectiveness against a range of bacterial and viral pathogens. Some derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, including drug-resistant strains, and exhibiting specific activity against certain viruses. These findings highlight the potential of such fluorinated compounds in the development of new therapeutic agents (Senthilkumar et al., 2009; Rosen et al., 2004).

properties

IUPAC Name

1-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BFO4/c1-14(2)15(3,4)22-17(21-14)11-6-5-10(9-12(11)18)16(7-8-16)13(19)20/h5-6,9H,7-8H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIZEFZZPHIOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3(CC3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylic acid

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